4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide

Kinase inhibitor design Structure-activity relationship Regioisomer pharmacology

Researchers requiring selective kinase probes often face gaps in public SAR data for the dihydroindene amide class. This compound directly addresses that by providing a structurally defined 1-hydroxy regioisomer for matched-pair analysis against the 2-hydroxy analog (CAS 2034601-85-7). • Deploy in medium-throughput Bcr-Abl, c-Kit, PDGFR panels; use imatinib as positive control. • Enables rigorous hydroxy-position SAR with distinct H-bond geometry vs. 2-OH isomer. • Mid-range ClogP (~3.0) supports lead optimization with favorable LLE. Supplied with full analytical characterization; ready for immediate kinase profiling.

Molecular Formula C17H16ClNO2
Molecular Weight 301.77
CAS No. 1351630-97-1
Cat. No. B2943075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide
CAS1351630-97-1
Molecular FormulaC17H16ClNO2
Molecular Weight301.77
Structural Identifiers
SMILESC1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=C(C=C3)Cl)O
InChIInChI=1S/C17H16ClNO2/c18-14-7-5-13(6-8-14)16(20)19-11-17(21)10-9-12-3-1-2-4-15(12)17/h1-8,21H,9-11H2,(H,19,20)
InChIKeyNTCDHMVJMSAVIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide: Structural Identity & Kinase Class


4-Chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide (CAS 1351630-97-1, molecular formula C₁₇H₁₆ClNO₂, molecular weight 301.77 g/mol) is a synthetic small molecule belonging to the dihydroindene amide class [1]. Its structure features a 4-chlorobenzamide moiety linked via a methylene bridge to a 1-hydroxy-2,3-dihydro-1H-indene scaffold, placing it within the broader structural family of substituted benzamides that have been claimed in patent literature as protein kinase inhibitors, particularly against Abl, Bcr-Abl, c-Kit, and PDGFR kinases [1]. The compound is also encompassed within the genus of substituted indanes described for therapeutic use as drugs . No curated bioactivity data (ChEMBL, PubChem BioAssay, BindingDB) has been identified for this specific compound as of the search date, and its differentiation must currently be assessed on structural and pharmacophoric grounds.

Patent-class kinase inhibitor scaffold (Abl, Bcr-Abl, c-Kit, PDGFR)
1-Hydroxy regioisomer provides geminal amino-alcohol motif
Supports kinase panel screening and SAR exploration

4-Chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide: Substitution Constraints


Within the dihydroindene amide class, subtle structural variations produce fundamentally distinct pharmacophores that cannot be assumed to be interchangeable. The position of the hydroxy group on the indane ring system is a critical determinant of both molecular conformation and hydrogen-bonding capacity. The 1-hydroxy regioisomer (CAS 1351630-97-1) places the hydroxyl directly adjacent to the methylene-linked benzamide, creating an intramolecular hydrogen-bonding geometry and a steric environment that differ markedly from the 2-hydroxy regioisomer (CAS 2034601-85-7) [1]. In kinase inhibitor design, such positional variations have been shown to alter ATP-binding pocket complementarity, hinge-region interactions, and selectivity profiles across kinase targets including Abl, Bcr-Abl, c-Kit, and PDGFR [1]. Additionally, variation in the benzamide substituent—4-chloro versus 3-trifluoromethyl, 4-trifluoromethoxy, or 2-methylsulfanyl—modulates both electronic character and lipophilicity, directly impacting target engagement and ADME properties in ways that render simple substitution scientifically unsound without direct comparative data .

Regioisomer identity
1-Hydroxy vs. 2-hydroxy positioning alters intramolecular H-bond geometry and kinase recognition.
Benzamide substituent
4-Chloro vs. CF3/OCF3 substitution shifts electronic and lipophilic profiles; activity may not transfer.

4-Chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide: Differentiation Evidence


1-Hydroxy vs. 2-Hydroxy Regioisomer Comparison

The 1-hydroxy substitution on the indane ring (target compound, CAS 1351630-97-1) positions the hydroxyl group on the same carbon that bears the methylene-benzamide linker, creating a geminal amino-alcohol motif capable of forming a five-membered intramolecular hydrogen bond between the hydroxyl proton and the amide carbonyl oxygen. In contrast, the 2-hydroxy regioisomer (CAS 2034601-85-7) places the hydroxyl on the adjacent ring carbon, resulting in a 1,2-amino-alcohol arrangement with different conformational preferences and hydrogen-bonding topology . The patent literature encompassing this compound class explicitly claims differential kinase inhibition profiles depending on indane substitution pattern, including hydroxy positioning, as a determinant of potency against Abl, Bcr-Abl, c-Kit, and PDGFR kinases [1].

Regioisomer Comparison
Class-level inference
1-OH: geminal amino-alcohol, 5-membered H-bond motif. 2-OH: 1,2-amino-alcohol arrangement, different H-bond geometry.
Regioisomer identity may impact kinase binding and SAR interpretation.
No comparative bioactivity data available.
Kinase inhibitor design Structure-activity relationship Regioisomer pharmacology

4-Chloro vs. CF3/OCF3 Substituent Effects

The 4-chloro substituent on the benzamide ring of the target compound (CAS 1351630-97-1) provides a characteristic electron-withdrawing effect (Hammett σₚ = +0.23 for Cl) with moderate lipophilicity contribution (π = +0.71). This differs substantially from the 3-trifluoromethyl analog (CAS 1351661-98-7; σₘ = +0.43, π = +0.88) and the 4-trifluoromethoxy analog (CAS 1396847-81-6; σₚ ≈ +0.35, π ≈ +1.04) [1]. Within the dihydroindene amide kinase inhibitor class claimed in US8703771B2, benzamide substituent identity is a key variable governing both potency and selectivity across the Abl, Bcr-Abl, c-Kit, and PDGFR kinase panel [2]. The 4-chloro substitution offers a balanced electronic profile distinct from the stronger electron-withdrawing and more lipophilic trifluoromethyl and trifluoromethoxy variants.

Substituent Electronic Profile
Class-level inference
Δσ ≈ 0.12–0.20 (less e–withdrawing); Δπ ≈ 0.17–0.33 (less lipophilic)
Balanced profile for kinase selectivity screening.
Estimated physicochemical parameters; no activity comparison.
Medicinal chemistry Electronic effects Kinase inhibitor SAR

Kinase Target Scope: Abl, Bcr-Abl, c-Kit, PDGFR

The dihydroindene amide compound class to which the target compound structurally belongs is explicitly claimed in US8703771B2 as inhibiting protein kinases, with specific mention of Abl, Bcr-Abl, c-Kit, and PDGFR as primary targets, including their mutated forms [1]. This patent establishes the class as relevant to disorders associated with abnormal kinase activity, including chronic myeloid leukemia (CML) and other hyper-proliferative conditions. The target compound's structural features—a dihydroindene scaffold with a 1-hydroxy substitution and a 4-chlorobenzamide moiety—fall within the general formula (I) of the patent claims. Imatinib (Gleevec), a first-line Bcr-Abl inhibitor for CML, is referenced as a clinical benchmark within the patent description, contextualizing the therapeutic rationale for this compound class [2].

Kinase Target Scope
Class-level inference
Patent claims inhibition of Abl, Bcr-Abl, c-Kit, PDGFR (US8703771B2)
Supports prioritization in tyrosine kinase panels.
No compound-specific IC₅₀ data available.
Tyrosine kinase inhibition Bcr-Abl c-Kit PDGFR Cancer therapeutics

Dual Patent Coverage: Kinase Inhibition & Indane Genus

The target compound benefits from dual patent family coverage: it is structurally encompassed by both the dihydroindene amide kinase inhibitor patent (US8703771B2) [1] and the broader substituted indane therapeutic patent (US8552199B2) . This dual coverage distinguishes it from simpler benzamide analogs that lack the indane scaffold and therefore fall outside the kinase-specific patent claims. The US8552199B2 patent broadly claims substituted indanes for use as drugs, with the indane core representing a privileged scaffold in medicinal chemistry. Many closely related analogs lacking the dihydroindene core (e.g., simple 4-chlorobenzamides without the indane moiety) are not covered by these patent families and may represent distinct chemical space with different intellectual property considerations.

Patent Landscape
Supporting evidence
Covered by US8703771B2 (kinase inhibitor) and US8552199B2 (indane drug genus)
Differentiates from simple benzamides lacking indane scaffold.
Legal scope assessment.
Patent landscape Freedom to operate Therapeutic indanes

Critical Data Gap: No Public Bioactivity Data

A systematic search of ChEMBL, PubChem BioAssay, BindingDB, PubMed, and Google Patents (as of April 2026) identified no curated quantitative bioactivity data (IC₅₀, Kᵢ, EC₅₀, or Kd values) for 4-chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide (CAS 1351630-97-1) against any defined biological target [1]. This absence of data contrasts with the patent context, where the compound class is claimed to possess kinase inhibitory activity [2]. Users should note that all differentiation claims for this compound currently rest on structural inference, patent scope, and physicochemical calculations rather than on experimentally determined biological activity. Prospective purchasers are advised to request vendor Certificates of Analysis (CoA) and any available in-house screening data, and to independently verify activity in their assay systems before committing to large-scale procurement.

Public Bioactivity Data
Data to verify
No IC₅₀/Ki data in ChEMBL, PubChem, or BindingDB
Upfront in-house validation required before large-scale procurement.
Search conducted April 2026.
Data transparency Risk assessment Compound procurement diligence

4-Chloro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide: Research & Industrial Applications


Kinase Panel Screening: Abl, Bcr-Abl, c-Kit, PDGFR

Based on the patent-backed class assignment to Abl, Bcr-Abl, c-Kit, and PDGFR kinase inhibition , this compound is most appropriately deployed in medium-throughput kinase selectivity panels. Its 4-chloro substitution provides a mid-range electronic profile (σₚ = +0.23) distinct from trifluoromethyl and trifluoromethoxy analogs, making it a useful probe for mapping the electronic tolerance of the kinase ATP-binding pocket. Users should include imatinib as a positive control for Bcr-Abl assays and verify selectivity across the kinome panel. Note that no public potency data exist for this compound; initial screening should employ a broad concentration range (e.g., 0.1 nM–10 µM).

Regioisomer SAR: 1-Hydroxy vs. 2-Hydroxy Comparison

The target compound (1-hydroxy regioisomer) and its 2-hydroxy counterpart (CAS 2034601-85-7) form a matched molecular pair for probing the impact of hydroxy group positioning on target engagement, selectivity, and ADME properties . Parallel procurement and testing of both regioisomers under identical assay conditions enables rigorous assessment of the geminal amino-alcohol motif (1-hydroxy) versus the 1,2-amino-alcohol motif (2-hydroxy) on kinase inhibition potency and selectivity. This matched-pair approach is especially valuable for generating patent-relevant SAR data within the dihydroindene amide chemical space claimed in US8703771B2 [1].

Lipophilic Efficiency Optimization Probe

With an estimated ClogP of approximately 3.0 and a molecular weight of 301.77, the target compound occupies a favorable physicochemical space for lead optimization. Its lower lipophilicity (Δπ ≈ 0.17–0.33) compared to CF₃ and OCF₃ analogs may translate into improved solubility and reduced off-target promiscuity, as predicted by lipophilic ligand efficiency (LLE) models. This compound is suitable as a baseline scaffold for property-guided optimization programs aiming to balance potency with drug-like physicochemical parameters, particularly when seeking to avoid the high lipophilicity often associated with trifluoromethyl-substituted kinase inhibitors.

Pre-Competitive Tool for Academic Kinase Research

Given its placement within a patented but publicly disclosed chemical class targeting clinically validated kinases (Bcr-Abl, c-Kit, PDGFR), this compound may serve as a pre-competitive chemical biology probe in academic settings studying kinase-dependent signaling pathways. Its structural novelty relative to classical Type II kinase inhibitors (e.g., imatinib) offers a distinct chemotype for exploring alternative binding modes. Researchers should independently verify kinase inhibition activity and selectivity before publication, and should cross-reference findings with the patent landscape (US8703771B2, US8552199B2) to assess freedom-to-operate for any translational applications.

Application
Selection Property
Validation Focus
Abl/Bcr-Abl/c-Kit/PDGFR kinase screening
Class-claimed inhibitor scaffold
Kinase panel selectivity & potency verification
1-Hydroxy vs. 2-hydroxy regioisomer SAR
Hydroxy positioning & H-bond geometry
Matched-pair kinase inhibition comparison
Lipophilic efficiency optimization
Lower lipophilicity vs. CF3/OCF3 analogs
Solubility & off-target promiscuity screening
Academic chemical biology probe
Novel dihydroindene amide chemotype
Independent kinase activity verification & IP review
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